While resources like PubChem and the Chemical Abstracts Service (CAS) provide some information on the compound's structure, properties, and suppliers, they lack specific details on its use in scientific research [, ].
The presence of the thiazole ring and acetamide functional group suggests potential applications in areas related to:
2-Bromo-N-1,3-thiazol-2-ylacetamide is a chemical compound with the molecular formula CHBrNOS and a molecular weight of 221.08 g/mol. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the bromine atom at the second position of the thiazole ring and an acetamide group at the nitrogen position contributes to its unique chemical properties and potential biological activities. It is classified under various chemical databases with identifiers such as CAS number 73326-20-2 and PubChem CID 304576 .
Currently, there's no documented information regarding a specific mechanism of action for 2-Bromo-N-(1,3-thiazol-2-yl)acetamide.
As with any research chemical, it's important to handle 2-Bromo-N-(1,3-thiazol-2-yl)acetamide with proper safety precautions. Specific hazard information isn't yet available, but general safety considerations for handling organic compounds should be followed, including:
Compounds containing thiazole moieties, including 2-bromo-N-1,3-thiazol-2-ylacetamide, have been reported to exhibit a variety of biological activities:
The synthesis of 2-bromo-N-1,3-thiazol-2-ylacetamide can be achieved through several methods:
The applications of 2-bromo-N-1,3-thiazol-2-ylacetamide extend across several fields:
Interaction studies involving 2-bromo-N-1,3-thiazol-2-ylacetamide often focus on its biological effects and mechanisms:
Several compounds share structural similarities with 2-bromo-N-1,3-thiazol-2-ylacetamide. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Methylthiazole | Thiazole ring without bromination | Known for its aroma; used in flavoring |
N-(1,3-Thiazol-2-yl)acetamide | Similar thiazole structure but without bromine | Exhibits lower antimicrobial activity compared to brominated versions |
5-Bromo-N-(1,3-thiazol-2-yl)acetamide | Bromine at position five instead of two | Potentially different biological activity due to bromine placement |
2-Amino-N-(1,3-thiazol-2-yl)acetamide | Amino group instead of bromo | Increased solubility and different reactivity patterns |
The uniqueness of 2-bromo-N-1,3-thiazol-2-ylacetamide lies in its specific halogenation pattern and the resultant biological activities that are distinct from those of similar compounds. Its synthesis routes also offer diverse opportunities for modification and exploration in medicinal chemistry.